molecular formula C7H11NO3 B8664243 Ethyl (2-methylacryloyl)carbamate CAS No. 53580-39-5

Ethyl (2-methylacryloyl)carbamate

Cat. No.: B8664243
CAS No.: 53580-39-5
M. Wt: 157.17 g/mol
InChI Key: DOEXKUOGPAEBAD-UHFFFAOYSA-N
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Description

Ethyl (2-methylacryloyl)carbamate is a useful research compound. Its molecular formula is C7H11NO3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
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Properties

CAS No.

53580-39-5

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

ethyl N-(2-methylprop-2-enoyl)carbamate

InChI

InChI=1S/C7H11NO3/c1-4-11-7(10)8-6(9)5(2)3/h2,4H2,1,3H3,(H,8,9,10)

InChI Key

DOEXKUOGPAEBAD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(=O)C(=C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To the solution of 8.9 g of ethyl carbamate in 50 g of o-xylene, a slurry of 2.2 g of NaH in 20 g of xylene was added dropwise in 30 minutes, followed by stirring for additional 3 hours at 50° C. Then a solution of 10.5 g of methacryloyl chloride in 30 g of xylene was added dropwise to the reaction mixture and the solution was stirred for 1 hour at 60° C. The resultant white precipitate were filtered off and the filtrate was concentrated. The residue was subjected to column chromatography for purification, thereby obtaining 6.1 g of ethyl N-methacryloylcarbamate.
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8.9 g
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2.2 g
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50 g
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20 g
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10.5 g
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30 g
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Synthesis routes and methods IV

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To the solution of 8.9 g of ethyl carbamate in 100 g of THF, 11.2 g of potassium t-butoxide was mixed and the reaction mixture was stirred for 1 hour at 60° C. The resulting slurry was added dropwise to the solution of 5.43 g of methacryloyl acid chloride in 50 g of THF heated at 60° C. in 2 hours. After removing THF by vacuum evaporation, the residue was extracted with 1000 ml of water and 500 ml of ethyl acetate. The organic phase was concentrated in vacuo and the residue was subjected to column chromatography for purification, thereby isolating 1.0 g of ethyl methacryloylcarbamate.
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8.9 g
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11.2 g
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100 g
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methacryloyl acid chloride
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5.43 g
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50 g
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Synthesis routes and methods V

Procedure details

In 200 g of dioxane, 4.26 g of methacrylamide and 6.37 g of potassium t-butoxide were dissolved and the solution was stirred for 60 minutes at 60° C. Then, 5.43 g of ethyl chloroformate was dissolved in 50 g of dioxane and the solution was added dropwise to the reaction mixture in 2 hours. After removing tetrahydrofurane in vacuo, 1000 g of water was added to the residue and the solution was extracted with 500 ml of ethyl acetate. The extract was evaporated in vacuo. The crude product was subjected to column chromatography, thereby obtaining 1.0 g of ethyl N-methacryloylcarbamate. Melting point of the product was 73°-74° C.
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5.43 g
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50 g
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4.26 g
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6.37 g
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200 g
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